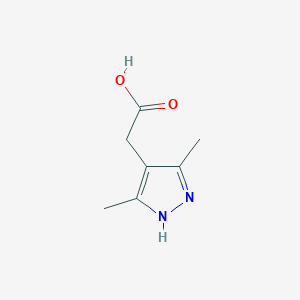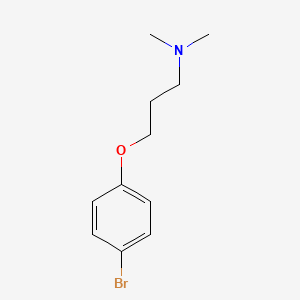![molecular formula C12H16N2S B1271781 (5,6-二氢-4H-[1,3]噻嗪-2-基)-苯乙胺 CAS No. 522606-42-4](/img/structure/B1271781.png)
(5,6-二氢-4H-[1,3]噻嗪-2-基)-苯乙胺
描述
“(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-phenethyl-amine” is a compound with the CAS Number: 3420-40-4 . It has a molecular weight of 192.28 . The IUPAC name for this compound is N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine .
Synthesis Analysis
The synthesis of compounds similar to “(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-phenethyl-amine” has been reported in the literature. For instance, the reaction of nickel and zinc chlorides and nitrates with the ligand N-(5,6-dihydro-4H-1,3-thiazin-2-yl)-2-aminobenzimidazole (BzTz) leads to the formation of new complexes .Molecular Structure Analysis
The molecular structure of compounds similar to “(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-phenethyl-amine” has been studied. For example, the X-ray structure of the complexes formed by the reaction of nickel and zinc chlorides and nitrates with the ligand N-(5,6-dihydro-4H-1,3-thiazin-2-yl)-2-aminobenzimidazole (BzTz) reveals a distorted tetrahedral coordination geometry around the metal center .Chemical Reactions Analysis
The chemical reactions involving compounds similar to “(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-phenethyl-amine” have been studied. For instance, in the presence of trifluoroacetic acid, these compounds lost sulfur giving the thiocarbonyl derivatives .科学研究应用
Radioprotection
N-(2-phenylethyl)-5,6-dihydro-4H-1,3-thiazin-2-amine: has been studied for its potential in protecting against radiation-induced damage. Research indicates that derivatives of this compound, such as 2-amino-5,6-dihydro-4H-1,3-thiazine hydrobromide (2-ADT) , can mitigate hematopoietic and intestinal injuries caused by ionizing radiation . This application is particularly relevant in the context of radiotherapy for cancer treatment, where protecting healthy tissue from radiation can significantly improve patient outcomes.
Antioxidant Defense Enhancement
The compound’s derivatives have shown promise in enhancing the antioxidant defense system within biological organisms. By reducing oxidative and nitrosative stress, these derivatives help in maintaining cellular integrity and function . This application is crucial in the development of treatments for diseases associated with oxidative stress, such as neurodegenerative disorders.
Nitric Oxide Synthase Inhibition
N-(2-phenylethyl)-5,6-dihydro-4H-1,3-thiazin-2-amine: and its derivatives have been identified as inhibitors of nitric oxide synthase (NOS) . NOS inhibitors are valuable in the treatment of conditions where excessive nitric oxide production is a problem, such as inflammatory diseases and septic shock.
Medicinal Chemistry
This compound is part of the broader class of 2-phenethylamines , which are significant in medicinal chemistry. They serve as ligands for various receptors, including adrenoceptors, dopamine receptors, and others involved in critical physiological processes . The versatility of this class of compounds makes them a rich area of study for developing new therapeutic agents.
Green Synthesis Methods
The synthesis of thiazine derivatives, including N-(2-phenylethyl)-5,6-dihydro-4H-1,3-thiazin-2-amine , can be achieved through green chemistry methods . These environmentally friendly approaches are important for sustainable pharmaceutical manufacturing and for reducing the ecological impact of chemical synthesis.
Pharmacological Activities
Thiazine derivatives exhibit a wide range of pharmacological activities. They have been reported to possess antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic, and anticancer properties . This broad spectrum of activities provides numerous avenues for the application of N-(2-phenylethyl)-5,6-dihydro-4H-1,3-thiazin-2-amine in therapeutic contexts.
未来方向
The future directions for the research on “(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-phenethyl-amine” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . Additionally, more studies are needed to understand their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.
作用机制
Target of Action
The primary targets of (5,6-Dihydro-4H-[1,3]thiazin-2-yl)-phenethyl-amine, also known as N-(2-phenylethyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, are nitric oxide synthase (NOS) enzymes . These enzymes are responsible for the production of nitric oxide (NO), a reactive nitrogen species that plays a crucial role in various physiological and pathological processes .
Mode of Action
This compound acts as an inhibitor of NOS, thereby reducing the production of NO . By inhibiting NOS, the compound can prevent the up-regulation of inducible nitric oxide synthase (iNOS) that is typically triggered by external stimuli such as ionizing radiation (IR) .
Biochemical Pathways
The inhibition of NOS affects the nitric oxide pathway. Under normal conditions, NO produced by NOS can react with other molecules, leading to the formation of reactive nitrogen and oxygen species (RNS and ROS). These reactive species can cause damage to biological molecules and affect their physiological functions . By inhibiting NOS, the compound reduces the production of NO and subsequently decreases the levels of RNS and ROS .
Pharmacokinetics
It’s known that the compound exhibits stability in various solvents . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The inhibition of NOS by this compound has been shown to have protective effects against radiation-induced hematopoietic and intestinal injury in mice . This is achieved by accelerating the recovery of the hematopoietic system, decreasing oxidative and nitrosative stress by enhancing the antioxidant defense system, reducing NO and peroxynitrite (ONOO−) content, and mitigating radiation-induced DNA damage .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound exhibits different stability in aqueous and physiological saline solutions compared to alcohol solutions . . This suggests that the compound’s action, efficacy, and stability can be influenced by the solvent used and the presence of potential carriers.
属性
IUPAC Name |
N-(2-phenylethyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S/c1-2-5-11(6-3-1)7-9-14-12-13-8-4-10-15-12/h1-3,5-6H,4,7-10H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRNQRBHURSBNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(SC1)NCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401211082 | |
| Record name | 4H-1,3-Thiazin-2-amine, 5,6-dihydro-N-(2-phenylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401211082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-phenethyl-amine | |
CAS RN |
522606-42-4 | |
| Record name | 4H-1,3-Thiazin-2-amine, 5,6-dihydro-N-(2-phenylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=522606-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-1,3-Thiazin-2-amine, 5,6-dihydro-N-(2-phenylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401211082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-phenylethyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(4-bromophenoxy)ethyl]-N-methylamine](/img/structure/B1271706.png)




![2-[(6-Pyrazol-1-ylpyrimidin-4-yl)amino]ethanol](/img/structure/B1271724.png)

![2-Amino-N-[2-(1-cyclohexen-1-YL)ethyl]benzamide](/img/structure/B1271727.png)




